1-(Iodomethyl)-4-methylcyclohexan-1-ol
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Overview
Description
1-(Iodomethyl)-4-methylcyclohexan-1-ol is an organic compound characterized by the presence of an iodomethyl group attached to a cyclohexane ring
Preparation Methods
The synthesis of 1-(Iodomethyl)-4-methylcyclohexan-1-ol typically involves the iodination of 4-methylcyclohexanol. One common method includes the reaction of 4-methylcyclohexanol with iodine and red phosphorus in the presence of a solvent such as methanol. The reaction proceeds through the formation of an intermediate iodomethyl compound, which is then converted to the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(Iodomethyl)-4-methylcyclohexan-1-ol undergoes various chemical reactions, including:
Substitution: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or hydrocarbon.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields aldehydes or ketones, while substitution reactions can produce a wide range of derivatives.
Scientific Research Applications
1-(Iodomethyl)-4-methylcyclohexan-1-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-4-methylcyclohexan-1-ol involves its interaction with specific molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function . This interaction can affect various biological pathways and processes, including enzyme activity and signal transduction .
Comparison with Similar Compounds
1-(Iodomethyl)-4-methylcyclohexan-1-ol can be compared with other similar compounds, such as:
1-(Bromomethyl)-4-methylcyclohexan-1-ol: Similar in structure but with a bromine atom instead of iodine.
1-(Chloromethyl)-4-methylcyclohexan-1-ol: Contains a chlorine atom instead of iodine.
4-Methylcyclohexanol: Lacks the iodomethyl group and has different chemical properties and applications.
The uniqueness of this compound lies in its high reactivity and versatility in various chemical reactions, making it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C8H15IO |
---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
1-(iodomethyl)-4-methylcyclohexan-1-ol |
InChI |
InChI=1S/C8H15IO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6H2,1H3 |
InChI Key |
PUBFWLUFZOPBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)(CI)O |
Origin of Product |
United States |
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